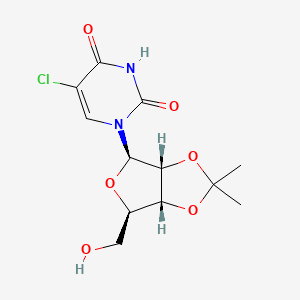

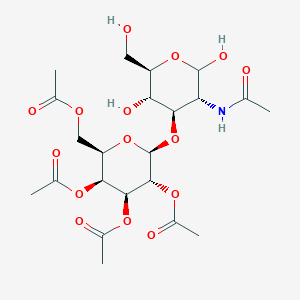

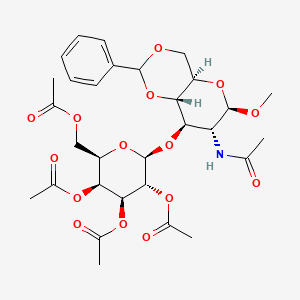

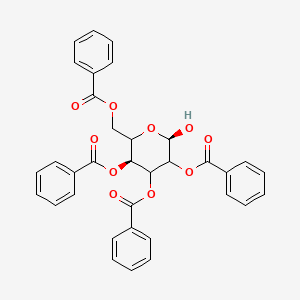

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of derivatives related to 2,3,4,6-tetra-O-benzoyl-D-galactopyranoside often involves complex processes including benzoylation, isomerization, and glycosylation reactions. For example, derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose have been synthesized from allyl 2,6-di-O-benzyl-α-d-galactopyranoside through benzoylation and subsequent reactions (Nashed & Anderson, 1977).

Molecular Structure Analysis The crystal structures and molecular conformations of 2,3,4,6-tetra-O-benzoyl derivatives have been investigated, revealing insights into the effects of O-benzoylation on bond lengths, angles, and torsion angles, as well as the conserved conformation of O-benzoyl side-chains (Turney et al., 2019).

Chemical Reactions and Properties Glycosylation reactions involving 2,3,4,6-tetra-O-benzoyl-D-galactopyranose derivatives can be catalyzed using specific catalyst systems to achieve high stereoselectivities, as demonstrated in the synthesis of α-D-galactopyranosides from 2,3,4,6-tetra-O-benzyl-D-galactopyranose (Uchiro, Miyazaki, & Mukaiyama, 1997).

Physical Properties Analysis Studies on derivatives of 2,3,4,6-tetra-O-benzoyl-D-galactopyranoside often involve detailed characterization, including crystal structure analysis and conformational studies, to understand the physical properties of these compounds (Tomić et al., 1995).

Chemical Properties Analysis The chemical properties, such as reactivity and acyl migration potential, of compounds related to 2,3,4,6-tetra-O-benzoyl-D-galactopyranoside have been explored. For instance, acyl migration from the 3-position to the 2-position has been demonstrated under alkaline conditions, providing examples of the versatility and reactivity of these compounds (Chittenden & Buchanan, 1969).

Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides : It has been used in the efficient synthesis of oligosaccharides, specifically in the preparation of galabiosyl donors from penta-O-acetyl-beta-D-galactopyranose, aiding in the construction of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

Regioselective Hydrolysis : The compound has been involved in studies of regioselective hydrolysis catalyzed by Candida rugosa lipase, which highlights its potential in specific enzymatic reactions (Esmurziev, Sundby, & Hoff, 2009).

NMR Characterization in Drug Synthesis : It plays a role in the NMR characterization of epimeric 4-deoxy-4-fluoro carbohydrates, an important step in confirming the stereoselectivity of key synthesis steps for drug substances (Subotkowski, Friedrich, & Weiberth, 2011).

Determining Enantiomeric Purities : 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate, a related compound, has been utilized as a reagent for determining the enantiomeric purities of amino acids and other compounds by high-performance liquid chromatography (Lobell & Schneider, 1993).

Glycopeptide Synthesis : It has been used in the synthesis of glycopeptides, particularly from the carbohydrate-protein linkage region of proteoglycans, which is significant in understanding and synthesizing biological macromolecules (Río, Beau, & Jacquinet, 1991).

Catalytic Stereoselective Synthesis : The compound has been involved in the catalytic stereoselective synthesis of α-D-Galactopyranosides, demonstrating its utility in achieving high stereoselectivity in glycosylation reactions (Uchiro, Miyazaki, & Mukaiyama, 1997).

Propiedades

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.